1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities This compound is characterized by the presence of a benzofuran moiety and a hydroxyphenyl group connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzofuran-2-carbaldehyde with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one has been studied for various applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Exhibits potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its role in drug development, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: Potential use in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The biological activity of 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one is often attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. The compound’s conjugated system allows it to intercalate with DNA, potentially leading to anticancer effects by disrupting DNA replication and transcription.
Comparison with Similar Compounds
Chalcone: The parent compound of the chalcone family, lacking the benzofuran and hydroxyphenyl groups.
Flavonoids: Structurally related compounds with similar biological activities.
Curcumin: A well-known compound with a similar conjugated system and biological properties.
Uniqueness: 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of both benzofuran and hydroxyphenyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry where these features can be exploited for targeted drug design.
Properties
IUPAC Name |
(E)-1-(1-benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-14-7-3-1-5-12(14)9-10-15(19)17-11-13-6-2-4-8-16(13)20-17/h1-11,18H/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGGMFLARURDBZ-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C=CC3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)/C=C/C3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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